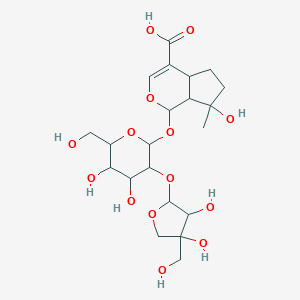

Inerminoside A1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Inerminoside A1 is a natural product found in Volkameria inermis with data available.

Aplicaciones Científicas De Investigación

Iridoid Glycosides Isolation

Inerminoside A1 is identified as one of the iridoid glycosides isolated from the leaves of Clerodendrum inerme. The research by Çalış, Hosny, and Yürüker (1994) in "Phytochemistry" journal established its structure as 2'-O-(beta-D-apiofuranosyl)-mussaenosidic acid, highlighting its significance in the field of natural product chemistry (Çalış, Hosny, & Yürüker, 1994).

Role in Neuromodulation and Antinociception

This compound's role in neuromodulation and antinociception is indirectly suggested through studies on inosine, a metabolite of adenosine, and its interaction with adenosine A1 receptors (A1Rs). Nascimento et al. (2014) in "Molecular Neurobiology" found that inosine acts as an agonist for A1Rs with antinociceptive properties, suggesting a potential pathway for this compound's effects in neurological processes (Nascimento et al., 2014).

Cardiovascular Applications

Research on A1 adenosine receptor agonists, closely related to this compound, indicates potential cardiovascular applications. A study by Mor et al. (2013) in "The Journal of Pharmacology and Experimental Therapeutics" showed that selective activation of A1R can achieve potent block of atrioventricular nodal conduction without significant side effects, which is relevant for this compound's potential in cardiovascular therapies (Mor et al., 2013).

Epilepsy and Seizure Control

The role of adenosine in seizure control and epilepsy, particularly through A1R, suggests that compounds like this compound may have applications here. Dragunow (1988) in "Progress in Neurobiology" highlighted adenosine's role in terminating seizures and preventing status epilepticus (Dragunow, 1988).

Myocardial Infarction and Ischemia

Adenosine A1 receptor activation and its relation to myocardial infarction and ischemia, as studied by Thornton et al. (1992) in "Circulation," imply that this compound could be beneficial in these conditions. The research showed that A1-selective adenosine agonists can protect the heart against infarction (Thornton et al., 1992).

Medicinal Chemistry and Therapeutic Potential

Deb et al. (2019) in "Current pharmaceutical design" explored the medicinal chemistry and therapeutic potential of A1 AR agonists, providing insight into the broad therapeutic applications of compounds like this compound (Deb et al., 2019).

Propiedades

Número CAS |

155656-95-4 |

|---|---|

Fórmula molecular |

C5H6N4O2S |

Peso molecular |

508.5 g/mol |

Nombre IUPAC |

1-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid |

InChI |

InChI=1S/C21H32O14/c1-20(29)3-2-8-9(16(27)28)5-31-17(11(8)20)35-18-14(13(25)12(24)10(4-22)33-18)34-19-15(26)21(30,6-23)7-32-19/h5,8,10-15,17-19,22-26,29-30H,2-4,6-7H2,1H3,(H,27,28) |

Clave InChI |

AMVJBPWDFCUNOH-UHFFFAOYSA-N |

SMILES |

CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)O |

SMILES canónico |

CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)O |

Sinónimos |

2'-O-(beta-D-apiofuranosyl)mussaenosidic acid inerminoside A1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B235526.png)

![Methyl 4-(4-ethyl-1-piperazinyl)-3-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B235530.png)

![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B235533.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B235546.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B235556.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide](/img/structure/B235557.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B235559.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide](/img/structure/B235566.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B235573.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235578.png)

![5-Acetamido-2-[[6-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B235582.png)